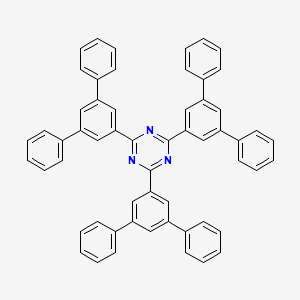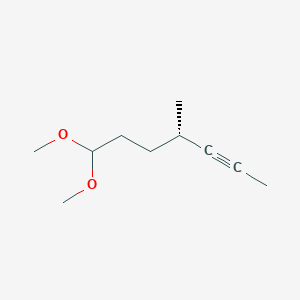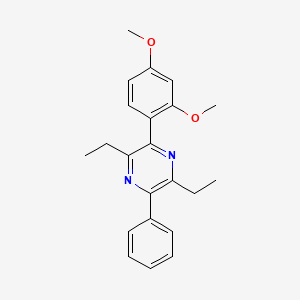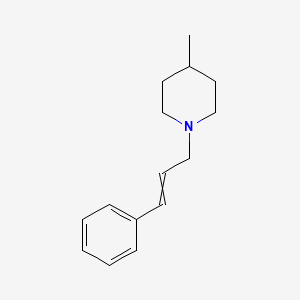
Pyrimidin-2(5H)-imine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrimidin-2(5H)-imine is a heterocyclic compound that features a six-membered ring containing two nitrogen atoms at positions 1 and 3 This compound is a derivative of pyrimidine, which is a fundamental structure in many biological molecules, including nucleotides and nucleic acids
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Pyrimidin-2(5H)-imine typically involves the cyclization of appropriate precursors. One common method is the reaction of guanidine with β-dicarbonyl compounds under acidic or basic conditions. Another approach involves the condensation of amidines with α,β-unsaturated carbonyl compounds. These reactions often require specific catalysts and controlled temperatures to ensure high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to efficient and consistent production. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the process more environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions: Pyrimidin-2(5H)-imine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyrimidine-2,4-dione derivatives.
Reduction: Reduction reactions can convert it into dihydropyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at different positions on the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions such as reflux or microwave irradiation.
Major Products:
Wissenschaftliche Forschungsanwendungen
Pyrimidin-2(5H)-imine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and as a scaffold for drug design.
Medicine: this compound derivatives have shown potential as antiviral, anticancer, and antimicrobial agents.
Industry: It is utilized in the development of agrochemicals and dyes.
Wirkmechanismus
The mechanism of action of Pyrimidin-2(5H)-imine and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For instance, in medicinal chemistry, these compounds can inhibit the activity of enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to therapeutic effects, such as the suppression of viral replication or the induction of cancer cell apoptosis. The pathways involved may include modulation of signal transduction, gene expression, and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Pyrimidine: The parent compound, which lacks the imine group.
Dihydropyrimidine: A reduced form of pyrimidine with additional hydrogen atoms.
Pyrimidine-2,4-dione: An oxidized derivative with carbonyl groups at positions 2 and 4.
Uniqueness: Pyrimidin-2(5H)-imine is unique due to the presence of the imine group, which imparts distinct chemical reactivity and biological activity. This functional group allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound in various research and industrial applications.
Eigenschaften
CAS-Nummer |
458556-25-7 |
|---|---|
Molekularformel |
C4H5N3 |
Molekulargewicht |
95.10 g/mol |
IUPAC-Name |
5H-pyrimidin-2-imine |
InChI |
InChI=1S/C4H5N3/c5-4-6-2-1-3-7-4/h2-3,5H,1H2 |
InChI-Schlüssel |
XAPPQDKLGZKSFZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=NC(=N)N=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3H-[1,2,5]Oxadiazolo[3,4-e][1,3]oxazolo[3,2-a]pyrimidine](/img/structure/B12587883.png)
![4-[2-(Pentafluorophenyl)ethenyl]benzonitrile](/img/structure/B12587894.png)
![6-Chloro-3-[5-(pyridin-2-yl)thiophen-2-yl][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12587896.png)
![lithium;1-[2-(phenoxy)ethyl]piperidine](/img/structure/B12587901.png)
![4-{2-[4-(Dodecyloxy)phenyl]ethenyl}benzonitrile](/img/structure/B12587904.png)

![5-Chloro-2-hydroxy-N-{3-[(1-phenyl-2-propanyl)oxy]phenyl}benzamide](/img/structure/B12587912.png)


![3-Buten-2-one, 3-[(3-fluorophenyl)hydroxymethyl]-](/img/structure/B12587918.png)

![4-({[4-(3,4-Dimethoxyphenyl)pyrimidin-2-yl]amino}methyl)benzoic acid](/img/structure/B12587934.png)
